molecular formula C8H12N2O B046637 2-Isopropyl-6-methyl-4-pyrimidone CAS No. 2814-20-2

2-Isopropyl-6-methyl-4-pyrimidone

Cat. No. B046637
CAS RN: 2814-20-2
M. Wt: 152.19 g/mol
InChI Key: AJPIUNPJBFBUKK-UHFFFAOYSA-N
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Description

"2-Isopropyl-6-methyl-4-pyrimidone" is a chemical compound that belongs to the class of organic compounds known as pyrimidones. It is characterized by its unique molecular structure, which includes a pyrimidine ring substituted by isopropyl and methyl groups at specific positions, and a ketone group. This structure affords the compound distinct chemical and physical properties, making it of interest in various fields of chemical research.

Synthesis Analysis

The molecular structure of "2-Isopropyl-6-methyl-4-pyrimidone" indicates that it undergoes an enol-to-keto tautomerism during the crystallization process. In the crystal structure, symmetry-related molecules are linked via pairs of intermolecular N—H⋯O hydrogen bonds, generating centrosymmetric dimers. These dimers are stacked along the crystal axis, highlighting the importance of hydrogen bonding in the solid-state assembly of this compound (Hemamalini & Fun, 2010).

Scientific Research Applications

  • Histamine Antagonists : A derivative, specifically compound 6d, has been evaluated for its H2-antagonism properties, indicating potential in allergy and acid reflux treatments (Brown et al., 1989).

  • Synthesis of Heterocyclic Systems : It serves as a precursor for synthesizing fused heterocyclic systems, such as derivatives of pyrido[1,2-a]pyrimidones and thiazolo[, indicating its importance in chemical synthesis (Selič & Stanovnik, 1997).

  • Anti-inflammatory and Antimicrobial Properties : Isopropyl 2-thiazolopyrimidine-6-carboxylate derivatives show potent anti-inflammatory and antimicrobial properties, highlighting potential therapeutic uses (Kotaiah et al., 2012).

  • Antihypertensive Activity : 6-phenylpyrazolo[3,4-d]pyrimidones exhibit promising in vivo antihypertensive activity and good metabolic stability (Dumaitre & Dodic, 1996).

  • DNA Damage and Photosensitization : The 5-methyl-2-pyrimidone unit can induce triplet damage and photosensitization in DNA, potentially causing significant damage (Bignon et al., 2015).

  • Supramolecular Structures : Ureidopyrimidones demonstrate strong dimerization via quadruple hydrogen bonding, making them useful in creating supramolecular structures (Beijer et al., 1998).

  • Synthesis of Borane Reagents : It's used to obtain new reagents for O-ethylboranedilylation, essential in organic synthesis (Fenzl & Köster, 1978).

  • Potential in Cancer and Inflammation Treatments : Novel pyrazole carbaldehyde derivatives show potential as COX-2 inhibitors, suggesting applications in treating cancer and inflammation (Thangarasu et al., 2019).

Safety And Hazards

2-Isopropyl-6-methyl-4-pyrimidone may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-methyl-2-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
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InChI

InChI=1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPIUNPJBFBUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027502
Record name 2-Isopropyl-6-methyl-4-pyrimidone
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige needles; [Acros Organics MSDS]
Record name 2-Isopropyl-6-methyl-4-pyrimidone
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Product Name

2-Isopropyl-6-methyl-4-pyrimidone

CAS RN

2814-20-2
Record name 2-Isopropyl-6-methyl-4-pyrimidinol
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Record name 2-Isopropyl-6-methyl-4-pyrimidone
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Record name 4(3H)-Pyrimidinone, 6-methyl-2-(1-methylethyl)-
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Record name 2-Isopropyl-6-methyl-4-pyrimidone
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Record name 2-isopropyl-6-methyl-1H-pyrimidin-4-one
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Record name 2-ISOPROPYL-6-METHYL-4-PYRIMIDONE
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Record name 2-ISOPROPYL-6-METHYL-4-PYRIMIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
T KATO, H YAMANAKA, H HIRANUMA - … and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
Actually, when 2—ethyl—G—methyl—4—pyrimidone (IIIb) was warmed with a mixture of cone. hydrochloric acid and acetic acid in the presence of hydrogen peroxide, 2—ethyl—5—…
Number of citations: 13 www.jstage.jst.go.jp
D Kumari - International journal of coal geology, 1990 - Elsevier
Peat in its naturally occurring state contains as much as 90 wt.% water. To use peat as a source of energy, the bulk of water must be removed by the wet-carbonization process. In this …
Number of citations: 5 www.sciencedirect.com
S Cassani, S Kovarich, E Papa, PP Roy… - Journal of hazardous …, 2013 - Elsevier
… Regarding the PaDEL-Descriptor model, the three compounds outliers for the response are: Prothioconazole (ID 359), 2-Isopropyl-6-methyl-4-pyrimidone (ID 400) and again Amitrole (…
Number of citations: 118 www.sciencedirect.com
A Azhdeh, MH Mashhadizadeh… - Journal of Applied …, 2023 - Springer
… in the 17 min wireless HPEFL/PEC removal, which are 2-propenyl ester, acetic acid, N,N-dimethyl formamide, hydroxy-4-methyl-2-pentanone, and 2-isopropyl-6-methyl-4-pyrimidone, …
Number of citations: 0 link.springer.com
K Kiefer, L Du, H Singer, J Hollender - Water Research, 2021 - Elsevier
Groundwater is a major drinking water resource but its quality with regard to organic micropollutants (MPs) is insufficiently assessed. Therefore, we aimed to investigate Swiss …
Number of citations: 39 www.sciencedirect.com
J Goerdten, L Yuan, I Huybrechts, V Neveu… - … Biomarkers & Prevention, 2022 - AACR
… 2-Isopropyl-6-methyl-4-pyrimidone … 2-Isopropyl-6-methyl-4-pyrimidone …
Number of citations: 4 aacrjournals.org
M Portillo‐Estrada, C Van Moorleghem… - Methods in Ecology …, 2021 - Wiley Online Library
Chemical sensing in vertebrates is crucial in their lives, and efforts are undertaken towards deciphering their chemical language. Volatile organic compounds (VOCs) are a group of …
M Portillo-Estrada, C Van Moorleghem… - researchgate.net
Chemical sensing in vertebrates is crucial in their lives, and efforts are undertaken towards deciphering their chemical language. Volatile organic compounds (VOCs) is a group of …
Number of citations: 0 www.researchgate.net
D Villeneuve - 2021 Emerging Contaminants in the Environment …, 2021 - ideals.illinois.edu
Presented on April 27, 2021, by Daniel L. Villeneuve-Toxicologist, United States Environmental Protection Agency-keynote speaker at the 2021 Emerging Contaminants in the …
Number of citations: 0 www.ideals.illinois.edu
M Marcus, J Spigarelli, H Miller - 1978 - books.google.com
The major goals of this program were to develop preliminary survey information on the organophosphorus pesticide industry wastewater streams and to develop analytical methods to …
Number of citations: 2 books.google.com

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